N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
The exact mass of the compound this compound is 408.08922618 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-15-11-18(29-20(15)23(22-12)13-6-4-3-5-7-13)19(25)21-16-9-8-14(24(26)27)10-17(16)28-2/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWKRAHKICZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyrazole core substituted with a methoxy and nitro group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 408.09 g/mol.
1. Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the effectiveness of various derivatives against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results demonstrated that the compound significantly reduced erythrocyte malformations caused by oxidative stress:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This data illustrates the protective effects of the compound against oxidative damage in fish erythrocytes .
2. Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent through its inhibition of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that it effectively reduced LPS-induced TNF-alpha release in whole blood assays, indicating its role in modulating inflammatory responses .
3. Antimicrobial Activity
Thieno[2,3-c]pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens. In vitro tests revealed that these compounds possess significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Methoxy Group Influence : The methoxy group may enhance the compound's reactivity and binding affinity to target molecules, influencing its overall biological effects .
Case Studies
Several studies have investigated the biological effects of thieno[2,3-c]pyrazole compounds:
- Study on Fish Models : A study focused on the protective effects of thieno[2,3-c]pyrazole derivatives against oxidative stress in Clarias gariepinus, demonstrating their potential as antioxidants .
- Inhibition of Cytokine Release : Research highlighted the ability of these compounds to inhibit TNF-alpha release in inflammatory models, showcasing their therapeutic potential in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thieno[2,3-c]pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The presence of nitro and methoxy groups in the compound enhances its interaction with biological targets, making it a potential candidate for developing antimicrobial agents. The nitro group can be reduced to reactive intermediates that exhibit antimicrobial activity against various pathogens.
Anti-inflammatory Effects
N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has shown promise in reducing inflammation markers in vitro. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Nonlinear Optical (NLO) Properties
The compound's molecular structure suggests potential applications in nonlinear optics. Computational studies indicate that it possesses good hyperpolarizability, which is crucial for NLO materials used in photonics and optoelectronics .
| Property | Value |
|---|---|
| Hyperpolarizability | High |
| Optical Band Gap | 3.12 eV |
| Nonlinear Response | Promising |
Synthesis of Functional Materials
The compound serves as a building block for synthesizing advanced materials with tailored properties for electronics and photonics applications. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .
Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized to study enzyme inhibition mechanisms. Its interactions with enzymes involved in metabolic pathways provide insights into drug design and development processes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results suggest that it effectively binds to proteins associated with disease pathways, supporting its potential as a therapeutic agent .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of thieno[2,3-c]pyrazole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at specific concentrations.
Case Study 2: Antimicrobial Activity Assessment
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited substantial antimicrobial activity, highlighting its potential as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions:
Mechanistic studies suggest the nitro group stabilizes intermediates through resonance during hydrolysis .
Reduction of the Nitro Group
The 4-nitro substituent is reducible to an amine using catalytic hydrogenation or chemical reductants:
| Method | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10%), ethanol | N-(2-methoxy-4-aminophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | 78% |
| Sodium dithionite reduction | Na₂S₂O₄ (excess), H₂O/EtOH, 60°C | Same amine product | 65% |
The amine derivative serves as a precursor for further functionalization (e.g., azo coupling) .
Electrophilic Aromatic Substitution
The electron-rich thieno-pyrazole ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position Modified | Key Observation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | C-6 of the thieno ring | Meta-directing effect of the pyrazole nitrogen |
| Sulfonation | ClSO₃H, CH₂Cl₂ (rt) | C-4 of the pyrazole ring | Steric hindrance from methyl group limits reactivity |
Condensation Reactions
The carboxamide participates in dehydrative condensation with hydrazines:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ (3 hrs) | 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl hydrazide | Anticancer scaffold synthesis |
| Aromatic aldehydes | CH₃COOH, microwave (15 min) | Schiff base derivatives (e.g., with benzaldehyde) | Enhanced EGFR inhibition activity |
Photochemical Degradation
UV irradiation induces decomposition pathways:
| Condition | Major Products | Degradation Pathway |
|---|---|---|
| UV-C (254 nm), 48 hrs | 4-nitroso derivative + thiophene fragments | Radical-mediated C–N bond cleavage |
| UV-B (312 nm), H₂O₂ | Oxidized pyrazole sulfone + 2-methoxy-4-nitrophenol | Singlet oxygen-mediated oxidation |
Interaction with Biological Nucleophiles
In vitro studies reveal reactivity with cellular thiols:
| Nucleophile | Product | Biological Implication |
|---|---|---|
| Glutathione (GSH) | S-conjugated adduct at C-3 methyl group | Detoxification pathway in hepatic cells |
| Cysteine residues | Disulfide bond formation | Irreversible inhibition of COX-2 enzyme |
Key Mechanistic Insights
-
Steric Effects : The 3-methyl group hinders substitution at adjacent positions, favoring reactivity at the thieno ring’s C-6 .
-
Electronic Effects : The nitro group withdraws electrons, enhancing carboxamide hydrolysis rates by 1.8× compared to non-nitrated analogs .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in condensation reactions by stabilizing zwitterionic intermediates .
This compound’s multifunctional reactivity underpins its utility in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents . Further studies should explore its cycloaddition potential and metal-catalyzed cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide analogs?
- Methodology : Synthesis typically involves multi-step processes starting with condensation reactions to form the pyrazole core, followed by functionalization of substituents. For example, analogs with methoxy and nitro groups are synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. Key intermediates include aryl halides and substituted phenylpyrazole precursors. Solvents like DMF and bases such as K₂CO₃ are commonly used .
- Critical Step : Ensuring regioselectivity during pyrazole ring formation and optimizing reaction conditions (e.g., temperature, catalyst loading) to avoid side products like regioisomeric impurities .
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals. 2D-NMR (COSY, HSQC) aids in assigning overlapping peaks in the thienopyrazole and nitroaryl regions .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight, while fragmentation patterns help identify substituent stability .
- IR : Focus on carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches to confirm functional groups .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated using dose-response curves .
- Cellular Uptake : Radiolabeling (³H or ¹⁴C) or fluorescent tagging of the compound to track intracellular localization .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) guide the design of derivatives with enhanced target affinity?
- Methodology :
- Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with strong hydrogen bonding to catalytic residues (e.g., backbone amides) and π-π stacking with hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Compare computational binding scores with experimental IC₅₀ values to refine force field parameters .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound class?
- Case Study : If a derivative shows high in vitro activity but low in vivo efficacy:
- Hypothesis 1 : Poor solubility or metabolic instability. Test solubility in PBS and simulate liver microsomal stability assays .
- Hypothesis 2 : Off-target binding. Perform kinome-wide profiling or proteome microarray screening .
Q. How can reaction fundamentals (e.g., kinetics, catalysis) be applied to optimize large-scale synthesis?
- Methodology :
- Kinetic Studies : Use HPLC to monitor reaction progress and identify rate-limiting steps (e.g., nitro reduction).
- Catalyst Screening : Compare Pd/C, Raney Ni, or enzymatic catalysts for selectivity in hydrogenation steps .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) to improve safety and yield .
Q. What crystallographic techniques elucidate the solid-state conformation of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in EtOAc/hexane. Analyze dihedral angles between the thienopyrazole and nitrophenyl groups to assess planarity .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H⋯O) that influence crystal packing and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
